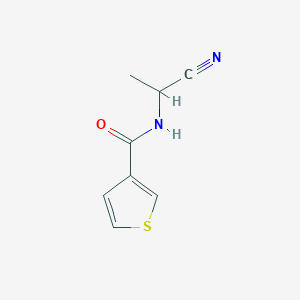

N-(1-cyanoethyl)thiophene-3-carboxamide

Description

N-(1-Cyanoethyl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a cyanoethyl substituent on the amide nitrogen. Thiophene carboxamides are a class of heterocyclic compounds with a sulfur-containing aromatic ring, often explored for their pharmacological and material science applications.

Properties

IUPAC Name |

N-(1-cyanoethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLHSAXNRDEGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reagent Screening

Comparative studies of HATU, EDC, and CDI reveal reagent-dependent efficiency:

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | RT | 78 | 97 |

| EDC | DCM | 0°C → RT | 65 | 95 |

| CDI | Acetonitrile | 60°C | 58 | 92 |

HATU provides superior yields under mild conditions but necessitates rigorous removal of residual hexafluorophosphate salts during purification.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate isolation. Non-polar solvents (DCM, THF) favor crystalline product formation but require longer reaction times.

Analytical Characterization

1H NMR (400 MHz, DMSO- d6) :

-

δ 8.45 (s, 1H, NH), 7.80–7.75 (m, 1H, thiophene-H), 7.60–7.55 (m, 1H, thiophene-H), 4.20 (q, J = 6.5 Hz, 1H, CH), 3.45 (dd, J = 14.0, 6.5 Hz, 1H, CH2), 3.30 (dd, J = 14.0, 6.5 Hz, 1H, CH2), 2.95 (s, 1H, CN).

LC/MS (ESI+) : m/z 209.1 [M+H]+, 231.1 [M+Na]+.

HPLC Retention : 6.2 minutes (C18, 50% acetonitrile/water).

Challenges and Mitigation

-

Nitrile Hydrolysis : The 1-cyanoethyl group is prone to hydrolysis under acidic or basic conditions. Using neutral pH during workup and avoiding aqueous bases preserves the nitrile functionality.

-

Racemization : Chiral centers in the amine component may racemize during coupling. Low-temperature reactions with HATU minimize this risk .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to other functional groups.

Substitution: The active hydrogen atoms on the thiophene ring and the cyano group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiophene oxides, while reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Synthesis and Methodologies

N-(1-cyanoethyl)thiophene-3-carboxamide serves as a precursor for synthesizing various heterocyclic compounds. It is utilized in developing new chemical reactions and methodologies, particularly in organic synthesis. The compound can undergo several chemical reactions, including:

- Oxidation : Leading to the formation of thiophene oxides.

- Reduction : Converting the cyano group into other functional groups.

- Substitution Reactions : Active hydrogen atoms on the thiophene ring can participate in substitution reactions, expanding the compound's utility.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Research Applications

The derivatives of this compound exhibit a range of biological activities, making them valuable in biochemical and pharmacological studies. Notably:

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell growth, as evidenced by studies showing significant anticancer effects against various cancer cell lines .

- Anti-inflammatory and Antimicrobial Properties : Research indicates that thiophene derivatives may possess anti-inflammatory and antimicrobial activities, suggesting their potential use in therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. It shows promise as a candidate for drug development targeting diseases such as tuberculosis. The compound's mechanism of action involves interaction with specific molecular targets, influencing various biochemical pathways .

Case Study: Tuberculosis Treatment

Recent studies highlight the need for new tuberculosis treatments with novel modes of action. This compound derivatives have been identified as potential inhibitors of polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival. This compound's derivatives were subjected to high-throughput screening, revealing promising antitubercular activity with low minimum inhibitory concentrations (MICs) .

Industrial Applications

In industry, this compound is used in producing organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for applications in electronic materials, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to form conductive films contributes to advancements in material science.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene-3-carboxamide derivatives exhibit structural diversity due to variations in substituents on the amide nitrogen or thiophene ring. Below is a comparative analysis of N-(1-cyanoethyl)thiophene-3-carboxamide with structurally or functionally related compounds:

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Electron-Withdrawing vs. Bulky Groups: The cyanoethyl group in the target compound likely improves solubility compared to bulky adamantyl or chlorophenyl substituents, which may enhance bioavailability but reduce target binding affinity .

- Bioactivity Trends: Chlorophenyl and adamantyl derivatives show pronounced biological effects (e.g., cytotoxicity, tau inhibition), while cyanoethyl-substituted analogs may prioritize metabolic stability over potency .

Analytical Characterization

- Elemental Analysis : Thiophene carboxamides consistently show close alignment between calculated and found values for C, H, and N (e.g., C21H17ClN4O3S: Calc. C 57.21%, Found 57.39%) .

- Spectroscopy : IR and NMR data confirm carboxamide C=O stretches (~1650 cm⁻¹) and thiophene ring protons (δ 6.8–7.5 ppm) across derivatives .

Q & A

Q. What are the recommended synthetic routes for N-(1-cyanoethyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:

- Amide coupling : Using reagents like EDC/HOBt to link the thiophene-3-carboxylic acid derivative with the cyanoethylamine moiety.

- Cyanoethylation : Introducing the cyanoethyl group via nucleophilic substitution or reductive amination. Reaction conditions (temperature, solvent choice, catalysts) are critical for yield and purity. Advanced purification methods, such as column chromatography or recrystallization, are recommended .

Q. How is the compound structurally characterized post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : To confirm the presence of the thiophene ring, carboxamide, and cyanoethyl groups (e.g., δ ~7.5 ppm for thiophene protons, δ ~2.8 ppm for the cyanoethyl CH₂ group).

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- LC-MS/HPLC : For purity assessment (>95% purity is typical for research-grade material) .

Q. What initial biological assays are used to evaluate its activity?

- Kinase inhibition assays : JNK1/2/3 enzymatic assays (e.g., DELFIA or LanthaScreen™ platforms) to measure IC₅₀ values.

- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., breast cancer MCF-7) to assess antiproliferative effects.

- Apoptosis markers : Caspase-3/7 activation via fluorescence-based kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize JNK inhibitory activity?

Key SAR insights include:

- Carboxamide position : The 3-position on the thiophene ring is critical; shifting to the 5-position abolishes activity.

- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance potency by improving target binding.

- Stereochemistry : The cyanoethyl group’s configuration impacts JNK isoform selectivity (JNK1/2 vs. JNK3). Use computational docking (e.g., with JNK1 crystal structure PDB 1UKI) to rationalize binding modes .

Q. How to address contradictions in substituent effects observed in SAR studies?

Example: A methyl group at the 4-position may increase potency in enzymatic assays but reduce cellular permeability. Strategies include:

- Orthogonal assays : Compare biochemical IC₅₀ with cell-based efficacy (e.g., c-Jun phosphorylation inhibition).

- Physicochemical profiling : LogP and solubility measurements to identify bioavailability trade-offs.

- Structural analogs : Test derivatives with bulkier substituents (e.g., cyclopentyl) to balance activity and permeability .

Q. How to ensure kinase selectivity in JNK inhibitor design?

- Kinase panel profiling : Screen against 26+ kinases (e.g., p38α, MAPKs) to rule off-target effects.

- Dual-binding inhibitors : Design compounds that target both the ATP-binding site and JIP docking site (e.g., compound 25 in shows >50-fold selectivity over p38α).

- Mutation studies : Validate binding via JNK1 mutants (e.g., Gln37Ala) to confirm key interactions .

Q. What methodologies validate cellular activity and target engagement?

- LanthaScreen™ cellular assays : Monitor TNF-α-induced c-Jun phosphorylation (IC₅₀ ~7.5 μM for lead compounds).

- Western blotting : Quantify downstream markers like Bcl-2 or Bax to confirm apoptosis induction.

- Fluorescence polarization : Track compound binding to JNK in live cells using labeled probes .

Q. What strategies improve pharmacokinetics (PK) and metabolic stability?

- Cyanoethyl group : Enhances metabolic stability by resisting oxidative degradation.

- Halogen substitution : Bromine or iodine at the thiophene 5-position increases lipophilicity (LogP >3) and blood-brain barrier penetration.

- Prodrug approaches : Mask the carboxamide as an ester to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.